molecular formula C9H11FN2O B2735616 2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol CAS No. 2199368-41-5

2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2735616
CAS No.: 2199368-41-5
M. Wt: 182.198
InChI Key: SJUJLHMOSVFHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol” is a chemical compound with a molecular weight of 166.2 . It is related to the compound “1-(3-fluoropyridin-2-yl)cyclobutan-1-amine” and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis of these compounds is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluoropyridine moiety, which is a strong electron-withdrawing substituent . This results in interesting and unusual physical, chemical, and biological properties .

Scientific Research Applications

PET Imaging in Prostate Cancer

Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer
A phase IIa clinical trial demonstrated the safety and potential of anti-18F-FACBC PET to delineate primary prostate lesions and metastatic lesions, including lymph nodes and bone metastases, in prostate cancer patients. This study highlights its application in improving the diagnosis and management of metastatic prostate cancer (Inoue et al., 2014).

Breast Cancer Imaging

Prospective Clinical Trial of 18F-Fluciclovine PET/CT for Determining the Response to Neoadjuvant Therapy in Invasive Ductal and Invasive Lobular Breast Cancers
A clinical trial explored 18F-fluciclovine PET/CT in evaluating the response to neoadjuvant therapy in breast cancer. The trial found that changes in 18F-fluciclovine avidity strongly correlated with tumor response, suggesting its utility in monitoring treatment effectiveness in breast cancer patients (Ulaner et al., 2017).

Brain Tumor Imaging

Synthesis and Evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors
Research has developed and evaluated FACBC, labeled with 18F, for nuclear medicine imaging, particularly for localizing brain tumors. This study indicates FACBC's potential as a PET tracer for tumor imaging, offering a new avenue for diagnosing and assessing brain tumors (Shoup et al., 1999).

Renal Carcinoma Imaging

Initial Experience with the Radiotracer Anti-1-amino-3-[18F]Fluorocyclobutane-1-Carboxylic Acid (Anti-[18F]FACBC) with PET in Renal Carcinoma
A study on renal masses demonstrated the utility of anti-[18F]FACBC PET in distinguishing between different types of renal lesions, highlighting its potential role in the assessment and management of renal carcinoma (Schuster et al., 2009).

Future Directions

The future directions for the research and development of “2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol” and related compounds could involve the exploration of their potential biological applications, given their interesting physical, chemical, and biological properties . Additionally, the development of more efficient and selective synthesis methods for these compounds could be a promising area of research .

Properties

IUPAC Name

2-[(3-fluoropyridin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-6-2-1-5-11-9(6)12-7-3-4-8(7)13/h1-2,5,7-8,13H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJLHMOSVFHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.